Omadacycline vs. Tigecycline: Superior Clinical Efficacy and Lower Adverse Event Rate in Severe CRGNB Pneumonia
In a retrospective cohort study of 80 ICU patients with severe pneumonia caused by carbapenem-resistant Gram-negative bacilli (CRGNB), omadacycline demonstrated significantly higher clinical efficacy and markedly lower adverse events compared with tigecycline [1].
| Evidence Dimension | Clinical efficacy rate |
|---|---|
| Target Compound Data | 72.09% (31/43 patients) |
| Comparator Or Baseline | Tigecycline: 43.24% (16/37 patients) |
| Quantified Difference | 28.85 percentage points higher; p = 0.012 |
| Conditions | ICU patients with CRGNB-associated severe pneumonia receiving ≥72 hours IV therapy; retrospective cohort, April 2023-March 2025 |
Why This Matters
A 28.85-percentage-point superiority in clinical efficacy combined with an 80% relative reduction in adverse events directly impacts formulary selection for critically ill patients with resistant Gram-negative infections.
- [1] Zhang Y, Wang F, Wang M, et al. Clinical efficacy and safety of omadacycline versus tigecycline in treating severe pneumonia caused by carbapenem-resistant Gram-negative bacilli: A retrospective cohort study. Infect Drug Resist. 2025;18:4699-4710. View Source
